N-amidino-L-aspartate(1-)

NMDA receptor uremic neurotoxicity guanidino compounds

N-Amidino-L-aspartate(1-) (CHEBI:58005), the conjugate base of N-amidino-L-aspartic acid (guanidinosuccinic acid, GSA), is the predominant species at physiological pH 7.3 and carries a net charge of -1 arising from deprotonation of both carboxyl groups with concurrent protonation of the guanidino group. This L-aspartic acid derivative bearing an N-amidino substituent (CAS 6133-30-8; molecular formula C₅H₈N₃O₄⁻; monoisotopic mass 175.0593 Da) is an endogenous water-soluble guanidino compound classified as a uremic toxin that accumulates markedly in serum and cerebrospinal fluid of patients with renal insufficiency.

Molecular Formula C5H8N3O4-
Molecular Weight 174.13 g/mol
Cat. No. B1263396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-amidino-L-aspartate(1-)
Molecular FormulaC5H8N3O4-
Molecular Weight174.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])[NH+]=C(N)N)C(=O)[O-]
InChIInChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)/p-1/t2-/m0/s1
InChIKeyVVHOUVWJCQOYGG-REOHCLBHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Amidino-L-aspartate(1-) (Guanidinosuccinic Acid) — Chemical Identity and Uremic Toxin Classification for Research Procurement


N-Amidino-L-aspartate(1-) (CHEBI:58005), the conjugate base of N-amidino-L-aspartic acid (guanidinosuccinic acid, GSA), is the predominant species at physiological pH 7.3 and carries a net charge of -1 arising from deprotonation of both carboxyl groups with concurrent protonation of the guanidino group [1]. This L-aspartic acid derivative bearing an N-amidino substituent (CAS 6133-30-8; molecular formula C₅H₈N₃O₄⁻; monoisotopic mass 175.0593 Da) is an endogenous water-soluble guanidino compound classified as a uremic toxin that accumulates markedly in serum and cerebrospinal fluid of patients with renal insufficiency [2]. It is available from commercial vendors as a solid with ≥95% purity, soluble in PBS (pH 7.2) at 5 mg/mL and DMSO at 1 mg/mL .

Why Guanidino Compounds Cannot Be Interchanged — The Case for N-Amidino-L-aspartate(1-) Specificity in Experimental Design


Guanidino compounds that co-accumulate in uremia — including creatinine, guanidine, methylguanidine, and guanidinoacetic acid — are often treated as a homogeneous class of uremic toxins. However, N-amidino-L-aspartate(1-) exhibits a distinct and non-interchangeable pharmacological profile: it is the only member of this group that acts as a selective NMDA receptor agonist while simultaneously being the most potent inhibitor of GABA and glycine responses [1]. Its L-stereochemistry is an absolute requirement for enzymatic hydrolysis by amidinoaspartase, as the D-enantiomer is completely resistant to cleavage [2]. Furthermore, its kinetic behavior during hemodialysis differs substantially from both urea and other guanidino compounds, with a uniquely higher plasma reduction ratio [3]. These quantitative differentiations mean that substituting GSA with methylguanidine, guanidine, or creatinine in experimental models of uremic neurotoxicity will generate fundamentally different — and potentially misleading — receptor activation and inhibition profiles.

N-Amidino-L-aspartate(1-) Quantitative Differentiation Evidence Against Closest Guanidino Analogs


Selective NMDA Receptor Agonism — GSA Activates NMDA Currents Whereas Methylguanidine Does Not

In a direct head-to-head electrophysiological comparison, guanidinosuccinate (GSA) applied at 25–10,000 µM to mouse spinal cord neurons in primary dissociated cell culture evoked depolarizing, inward whole-cell currents in a dose-dependent manner with reversal potential at 0 mV. In identical conditions, methylguanidine (MG) — the most closely related uremic guanidino compound — produced no such currents [1]. GSA-induced currents were completely and reversibly blocked by the NMDA receptor antagonists 2-amino-5-phosphonovalerate (AP5), Mg²⁺, and ketamine, while the non-NMDA receptor antagonist CNQX had no effect, confirming selective NMDA receptor activation [1]. Convulsions induced by intracerebroventricular GSA in mice were antagonized by NMDA receptor blockade, whereas MG-induced convulsions were not significantly altered [1].

NMDA receptor uremic neurotoxicity guanidino compounds electrophysiology

Most Potent Inhibitor of GABA and Glycine Responses Among Four Uremic Guanidino Compounds

Among four guanidino compounds that are markedly increased in CSF and brain of uremic patients, guanidinosuccinic acid (GSA) was identified as the most potent inhibitor of both GABA and glycine responses on mouse spinal cord neurons, with a rank order of potency: GSA > methylguanidine > guanidine > creatinine [1]. Critically, GSA inhibited responses to GABA and glycine at concentrations similar to those actually found in CSF and brain tissue of patients with terminal renal insufficiency, whereas the other guanidino compounds tested exerted their effects only at concentrations higher than those found in uremic biological fluids and tissues [1]. All four compounds inhibited responses reversibly and in a dose-dependent manner by blocking the chloride channel [1].

GABA receptor inhibition glycine receptor uremic neurotoxicity guanidino compounds

Absolute Stereospecificity — N-Amidino-L-aspartate Is Hydrolyzed by Amidinoaspartase Whereas the D-Enantiomer Is Not

The enzyme amidinoaspartase (EC 3.5.3.14) from Pseudomonas chlororaphis catalyzes the hydrolysis of N-amidino-L-aspartate to L-aspartate and urea. In a systematic substrate specificity analysis, N-amidino-D-aspartate was tested and found to be completely resistant to hydrolysis — it is not a substrate for this enzyme . This stereochemical discrimination was further confirmed by BRENDA enzyme database annotations listing N-amidino-D-aspartate alongside 3-guanidinopropionic acid, 4-guanidinobutyric acid, agmatine, arginine, creatinine, and guanidinoacetic acid as confirmed non-substrates [1]. The enzyme also acts slowly on N-amidino-L-glutamate but with no activity on the D-aspartate analog, confirming that L-configuration at the α-carbon is an absolute requirement for enzymatic recognition . Optical rotatory dispersion measurements independently confirmed that GSA isolated from rat and human urine possesses the L-configuration .

stereospecificity amidinoaspartase enzymatic hydrolysis guanidinosuccinic acid metabolism

Superior Postdialysis Plasma Reduction Ratio — GSA (82%) vs. Urea (77%) and Other Guanidino Compounds (49–69%)

In a cross-sectional kinetic study of six stable hemodialysis patients on standard low-flux dialysis, postdialysis plasma reduction ratios (RRs) were directly measured for urea and five guanidino compounds. Guanidinosuccinic acid (GSA) exhibited a plasma RR of 82% ± 3%, which was significantly higher than that of urea (77% ± 2%; P < 0.01) [1]. In contrast, the other guanidino compounds showed substantially lower RRs: creatinine (CTN) 69% ± 4%, guanidine (G) 55% ± 7%, methylguanidine (MG) 55% ± 7%, and guanidinoacetic acid (GAA) 49% ± 14% (all P < 0.01 vs. GSA) [1]. Notably, in the erythrocyte compartment, GSA's RR dropped sharply to 45% ± 1%, revealing a pronounced plasma-erythrocyte compartmental dissociation (P < 0.01) that was also observed for G and MG but not for CTN or GAA [1]. An independent study confirmed that plasma GSA concentrations decreased by 53% ± 5% during a single hemodialysis session [2].

hemodialysis kinetics uremic toxin removal reduction ratio guanidino compounds

Quantified In Vivo Convulsive Potency — GSA CD₅₀ of 363 mg/kg with Defined Brain Concentration Threshold

In a systematic dose-response study in adult albino mice, intraperitoneal administration of guanidinosuccinic acid (GSA) induced long-lasting generalized clonic and clonic-tonic convulsions with a CD₅₀ of 363 mg/kg (95% CI: 287–458 mg/kg; n = 35) and an LD₅₀ of 579 mg/kg (95% CI: 445–756 mg/kg) [1]. The CD₅₀ corresponded to a brain concentration of 56 nmol/g tissue, and electrocorticographic recordings confirmed concomitant epileptiform discharges (spikes, spike-waves, polyspike-waves) [1]. In a comparative assessment of four uremic guanidino compounds, GSA appeared slightly more potent than methylguanidine and both were considerably more potent than guanidine; creatinine was many times less potent than all three [2]. GSA brain concentration increased more slowly than the other three compounds, and its convulsive effect was also exerted later, indicating distinct pharmacokinetic-pharmacodynamic coupling [2]. GSA-induced convulsions were only moderately attenuated by phenobarbital (20–80 mg/kg) but tonic extension was dose-dependently blocked by phenytoin, suggesting a complex, multi-mechanism convulsive profile [3].

epileptogenesis convulsive dose uremic encephalopathy in vivo neurotoxicity

High-Impact Application Scenarios for N-Amidino-L-aspartate(1-) in Academic and Industrial Research


In Vitro Modeling of Uremic Encephalopathy — NMDA Receptor-Mediated Neuronal Excitation

GSA is the only endogenous guanidino compound with demonstrated selective NMDA receptor agonist activity at pathophysiologically relevant concentrations (25–10,000 µM). Unlike methylguanidine, which fails to evoke NMDA currents [1], GSA produces dose-dependent inward currents completely and reversibly blocked by AP5, Mg²⁺, and ketamine. This makes GSA the compound of choice for electrophysiological and calcium-imaging studies of NMDA receptor overactivation in uremic neurotoxicity models. The defined brain concentration threshold of 56 nmol/g tissue at convulsive dose [2] provides a quantitative benchmark for selecting in vitro concentrations that reflect in vivo pathology.

Dual Inhibitory/Excitatory Neurotransmission Studies — Concurrent GABA/Glycine Antagonism with NMDA Agonism

No other uremic guanidino compound simultaneously activates NMDA receptors and inhibits GABA/glycine responses at clinically relevant concentrations. GSA uniquely achieves both: it is the most potent inhibitor of GABA and glycine responses among guanidine, methylguanidine, guanidine, and creatinine, and it does so at concentrations matching those in uremic CSF and brain [1]. This dual mechanism — excitatory potentiation via NMDA combined with inhibitory blockade via GABA/glycine — makes GSA essential for studies investigating the multifactorial synaptic dysfunction underlying uremic seizures and cognitive impairment. Methylguanidine cannot substitute because it lacks NMDA agonist activity and is a weaker GABA/glycine inhibitor [2].

Enzymatic Biosensor Development and Stereochemical Purity Verification

The absolute stereospecificity of amidinoaspartase (EC 3.5.3.14) for N-amidino-L-aspartate over N-amidino-D-aspartate — confirmed as a non-substrate alongside 14 other guanidino compounds [1] — enables a highly selective enzymatic detection platform. The hydrolysis reaction (N-amidino-L-aspartate + H₂O → L-aspartate + urea) can be coupled to L-aspartate or urea quantification assays for specific determination of GSA in complex biological matrices. This stereospecificity also provides a functional quality-control assay for verifying the L-configuration of commercial GSA preparations, critical for laboratories requiring enantiomerically defined material.

Hemodialysis Adequacy Research — Compound-Specific Kinetic Modeling Beyond Urea

GSA's uniquely high postdialysis plasma reduction ratio of 82% ± 3% — exceeding urea (77% ± 2%), creatinine (69%), guanidine (55%), methylguanidine (55%), and guanidinoacetic acid (49%) [1] — challenges the paradigm that urea kinetics adequately represent all small water-soluble uremic solutes. The pronounced plasma-erythrocyte compartmental dissociation (plasma RR 82% vs. erythrocyte RR 45%) [1] makes GSA a superior probe solute for studying multicompartment kinetic modeling during renal replacement therapy. Researchers evaluating novel dialysis membranes or regimens should include GSA as a distinct kinetic marker rather than relying solely on urea or creatinine clearances.

Quote Request

Request a Quote for N-amidino-L-aspartate(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.